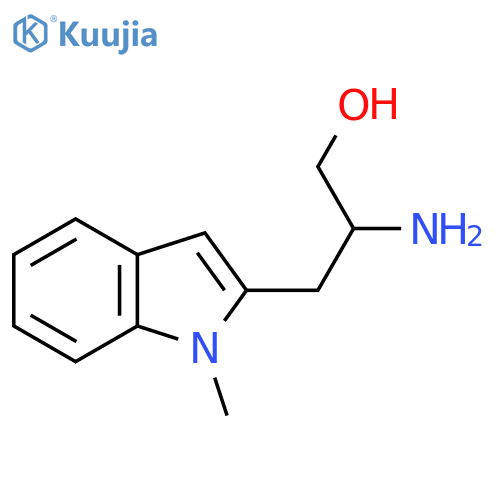Cas no 1380156-80-8 (2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol)

1380156-80-8 structure
商品名:2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol
- EN300-1741018
- 1380156-80-8
-
- インチ: 1S/C12H16N2O/c1-14-11(7-10(13)8-15)6-9-4-2-3-5-12(9)14/h2-6,10,15H,7-8,13H2,1H3
- InChIKey: YKSYZXSSLAHDJH-UHFFFAOYSA-N
- ほほえんだ: OCC(CC1=CC2C=CC=CC=2N1C)N
計算された属性
- せいみつぶんしりょう: 204.126263138g/mol
- どういたいしつりょう: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51.2Ų
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1741018-0.1g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-2.5g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-10g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-1g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-0.05g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-0.25g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-5g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 5g |
$4309.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-5.0g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1741018-0.5g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1741018-10.0g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 10g |
$6390.0 | 2023-06-03 |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1380156-80-8 (2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
